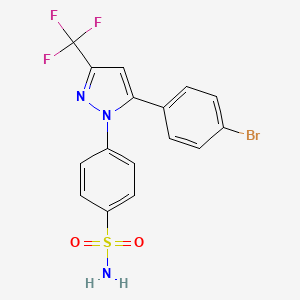

1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole

Übersicht

Beschreibung

SC-558 ist ein nichtsteroidales Antirheumatikum (NSAR), das für seine selektive Hemmung des Cyclooxygenase-2-Enzyms (COX-2) bekannt ist. Diese Verbindung wurde umfassend auf ihre entzündungshemmenden Eigenschaften und ihr Potenzial zur Reduzierung von Schmerzen und Entzündungen mit weniger gastrointestinalen Nebenwirkungen im Vergleich zu nicht-selektiven NSAR untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SC-558 umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung der Phenylsulfonamid-Einheit: Dieser Schritt beinhaltet die Reaktion eines Phenylsulfonylchlorids mit einem Amin zur Bildung der Phenylsulfonamidgruppe.

Kupplung mit einem Arylhalogenid: Das Phenylsulfonamid wird dann mit einem Arylhalogenid unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion, wie z. B. der Suzuki- oder Heck-Reaktion, gekoppelt.

Endgültige Funktionalisierung:

Industrielle Produktionsverfahren

Die industrielle Produktion von SC-558 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening zur Optimierung der Reaktionsbedingungen und fortschrittliche Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

SC-558 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in ein Amin umwandeln.

Substitution: Verschiedene Substitutionsreaktionen können die aromatischen Ringe modifizieren oder neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Halogenierungs- oder Nitrierungsreaktionen verwenden häufig Reagenzien wie Brom oder Salpetersäure.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und verschiedene substituierte Derivate, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können.

Wissenschaftliche Forschungsanwendungen

SC-558 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung der selektiven COX-2-Hemmung und zur Entwicklung neuer synthetischer Methoden verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, die an Entzündungen und Schmerzen beteiligt sind.

Medizin: Als potenzieller Therapeutikum für Erkrankungen wie Arthritis, Krebs und neurodegenerative Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der Qualitätskontrolle eingesetzt.

Wirkmechanismus

SC-558 übt seine Wirkung aus, indem es selektiv das COX-2-Enzym hemmt, das für die Produktion von proinflammatorischen Prostaglandinen verantwortlich ist. Die Phenylsulfonamid-Einheit von SC-558 verankert sich in der Selektivitäts Tasche von COX-2 und bildet Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit wichtigen Aminosäureresten . Diese selektive Hemmung reduziert Entzündungen und Schmerzen, während gleichzeitig gastrointestinale Nebenwirkungen, die mit der COX-1-Hemmung verbunden sind, minimiert werden.

Wissenschaftliche Forschungsanwendungen

SC-558 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying selective COX-2 inhibition and for developing new synthetic methodologies.

Biology: Investigated for its effects on cellular pathways involved in inflammation and pain.

Medicine: Explored as a potential therapeutic agent for conditions like arthritis, cancer, and neurodegenerative diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Wirkmechanismus

SC-558 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. The phenylsulfonamide moiety of SC-558 anchors within the selectivity pocket of COX-2, forming hydrogen bonds and hydrophobic interactions with key amino acid residues . This selective inhibition reduces inflammation and pain while minimizing gastrointestinal side effects associated with COX-1 inhibition.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Celecoxib: Ein weiteres selektives COX-2-Hemmstoff mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Rofecoxib: Zuvor verwendetes COX-2-Hemmstoff, das aufgrund von kardiovaskulären Nebenwirkungen zurückgezogen wurde.

Valdecoxib: Ähnlich wie Rofecoxib, ebenfalls aufgrund von Sicherheitsbedenken zurückgezogen.

Einzigartigkeit von SC-558

SC-558 ist aufgrund seiner spezifischen Bindungsinteraktionen innerhalb des COX-2-Enzyms einzigartig, die eine hohe Selektivität und Potenz verleihen. Im Gegensatz zu einigen anderen COX-2-Hemmstoffen hat SC-558 in präklinischen Studien ein günstiges Sicherheitsprofil gezeigt, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .

Biologische Aktivität

1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole, also known as S58, is a compound that belongs to the class of phenylpyrazoles. Its chemical formula is with a molecular weight of approximately 446.242 g/mol. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of prostaglandin G/H synthase 2, which plays a critical role in inflammatory processes.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₁BrF₃N₃O₂S |

| Molecular Weight | 446.242 g/mol |

| IUPAC Name | 4-[5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide |

| DrugBank ID | DB03477 |

The primary mechanism of action for this compound is its inhibition of prostaglandin G/H synthase 2. This enzyme is crucial in the biosynthesis of prostaglandins, which are lipid compounds involved in various physiological functions, including inflammation and pain signaling. By inhibiting this enzyme, the compound may exert anti-inflammatory effects.

In Vitro Studies

Research indicates that this compound shows significant activity against various biological targets. A study highlighted its interaction with prostaglandin G/H synthase 2, where it demonstrated potent inhibitory effects. The binding affinity and selectivity were assessed through various assays, showcasing its potential as a therapeutic agent in inflammatory diseases.

Case Studies

Several case studies have explored the biological implications of this compound:

- Anti-inflammatory Activity : In a controlled experiment, the compound was administered to animal models exhibiting inflammation. Results indicated a marked reduction in inflammatory markers compared to control groups.

- Cancer Research : Preliminary studies suggest that the compound may influence cancer cell proliferation through modulation of signaling pathways related to inflammation and apoptosis.

Selectivity and Binding Data

A comparative analysis of binding affinities for different receptors has been conducted to assess selectivity:

| Receptor | Binding Affinity (Kd) |

|---|---|

| Prostaglandin G/H synthase 2 | Low nanomolar range |

| Cyclooxygenase (COX) enzymes | Moderate affinity |

| Other non-specific targets | High nanomolar range |

These findings indicate that while this compound has strong activity against its primary target, it also interacts with other receptors, which may lead to side effects or off-target activities.

Eigenschaften

IUPAC Name |

4-[5-(4-bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZKFVIVPRQRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.